2-Cyano-4'-methylbiphenyl

Organic Synthesis Process Chemistry Sartan Intermediate

2-Cyano-4'-methylbiphenyl is the definitive intermediate for sartan-class antihypertensive APIs (losartan, valsartan, irbesartan). Its high synthetic yield (82-88%) and low byproduct formation (<3%) make it the cost-effective choice for large-scale manufacturing. Unlike structural analogs, its nitrile directing group enables precise C-H activation for complex biphenyl synthesis. Also essential for analytical method validation as Telmisartan Impurity 15. High-purity (≥98%) white to off-white crystalline powder.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 114772-53-1
Cat. No. B041195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4'-methylbiphenyl
CAS114772-53-1
Synonyms2-(4-Methylphenyl)benzonitrile;  2-(p-Tolyl)benzonitrile;  2-Cyano-4’-methyl-1,1’-biphenyl;  2-Cyano-4’-methylbiphenyl;  2’-Cyano-4-methylbiphenyl;  4-Methyl-2’-cyanobiphenyl;  4’-Methyl-2-cyanobiphenyl;  4’-Methyl[1,1’-biphenyl]-2-carbonitrile;  4’-Methyl-[
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2C#N
InChIInChI=1S/C14H11N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,1H3
InChIKeyZGQVZLSNEBEHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4'-methylbiphenyl (CAS 114772-53-1) | Pharmaceutical Intermediate for Sartan APIs


2-Cyano-4'-methylbiphenyl (CAS 114772-53-1), also known as 4'-Methylbiphenyl-2-carbonitrile, is a key organic intermediate in the biphenylcarbonitrile class . It is a white to off-white crystalline powder with a molecular weight of 193.24 g/mol . Its primary and well-documented application is as a crucial building block in the synthesis of sartan-class antihypertensive drugs, including losartan, valsartan, and irbesartan [1].

Why Direct Substitution for 2-Cyano-4'-methylbiphenyl (CAS 114772-53-1) in API Synthesis is Not Recommended


Direct substitution of 2-Cyano-4'-methylbiphenyl with close structural analogs in a pharmaceutical manufacturing process is not a straightforward swap. Variations in the biphenyl core, even by a single methyl group, can dramatically alter the compound's reactivity and selectivity in subsequent synthetic steps [1]. These changes can lead to the formation of different impurities or byproducts, potentially impacting the purity, yield, and overall efficiency of the final Active Pharmaceutical Ingredient (API) synthesis. This compound is also a known and controlled impurity (e.g., Telmisartan Impurity 15), so its presence must be carefully managed, further underscoring the need for precise chemical control rather than ad hoc analog substitution [2].

Quantitative Performance Data for 2-Cyano-4'-methylbiphenyl (CAS 114772-53-1)


Reaction Yield of 2-Cyano-4'-methylbiphenyl vs. Analogous Biphenyl Compounds

In a comparative study of cross-coupling reactions, the synthesis of 2-Cyano-4'-methylbiphenyl (CAS 114772-53-1) was shown to achieve a reaction yield of 82-88% . This is higher than the reported yields for the analogous compounds 4-Biphenylcarbonitrile (75-80%) and 3-Methylbiphenyl (68-72%) under similar conditions .

Organic Synthesis Process Chemistry Sartan Intermediate

Byproduct Formation During Synthesis of 2-Cyano-4'-methylbiphenyl

The synthesis of 2-Cyano-4'-methylbiphenyl (CAS 114772-53-1) generates fewer byproducts (<3%) compared to the synthesis of 4-Biphenylcarbonitrile (5-7%) and 3-Methylbiphenyl (8-10%) .

Process Chemistry Impurity Control Sartan Intermediate

Directing Effect of the Nitrile Group in Remote C-H Functionalization

The nitrile group on the biphenyl scaffold of 2-Cyano-4'-methylbiphenyl is not just a functional handle for conversion to a tetrazole. It has been shown to be a synthetically useful directing group, enabling remote meta-C-H olefination, acetoxylation, and iodination reactions [1]. Control experiments confirmed the directing effect of the nitrile group, while non-directed meta-C-H activation was excluded [1].

C-H Activation Organic Chemistry Biphenyl Modification

Crystal Structure and Molecular Conformation of 4'-Methylbiphenyl-2-carbonitrile

Single-crystal X-ray diffraction (XRD) analysis has precisely determined the molecular conformation of 4'-Methylbiphenyl-2-carbonitrile [1]. The dihedral angle between the mean planes of the two benzene rings is 44.7°, and the crystal packing is stabilized by weak intermolecular π-π stacking interactions [1].

Crystallography Molecular Modeling Material Science

Optimal Application Scenarios for 2-Cyano-4'-methylbiphenyl (CAS 114772-53-1) Based on Evidence


High-Volume Production of Generic Sartan APIs (Losartan, Valsartan, Irbesartan)

This is the primary and most established industrial application. The compound's high synthetic yield (82-88%) and low byproduct formation (<3%) compared to other biphenyl analogs directly support its selection for cost-effective, large-scale manufacturing of sartan drugs . Its use is central to the synthesis of losartan [1] and valsartan [2].

Advanced Organic Synthesis: Precursor for C-H Functionalization Studies

For academic and industrial research groups engaged in C-H activation chemistry, this compound serves as an ideal model substrate. Its nitrile group is a proven and efficient directing group for remote meta-C-H functionalization, enabling the synthesis of complex biphenyl derivatives that are otherwise difficult to access [3]. This differentiates it from simpler biphenyls lacking this functional handle.

Analytical Method Development and Quality Control (QC) Reference

Due to its role as a process intermediate and a known impurity (e.g., Telmisartan Impurity 15 [4]), high-purity standards of this compound are essential for developing and validating analytical methods (AMV) for quality control in the production of sartan APIs [5]. Its well-defined physical properties, including a melting point range of 48-54°C , are critical for purity assessment.

Research in Non-Linear Optics (NLO) and Material Science

The compound's well-defined crystal structure (dihedral angle of 44.7° between benzene rings) and first hyperpolarizability, which is comparable to other NLO-active materials, make it a candidate for research in non-linear optics and materials science [6]. This provides a niche but specific application scenario supported by direct experimental data.

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